3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine
Description
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)pyrazol-1-yl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-11-4-2-10(3-5-11)12-6-9-16(15-12)8-1-7-14/h2-6,9H,1,7-8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWNBLAPSFWEFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2)CCCN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection
Polar aprotic solvents (DMF, DMSO) favor alkylation but may require post-reaction purification to remove residues. Ethanol and dichloromethane are preferred for reduction steps due to their compatibility with NaBH4.
Catalytic Systems
Temperature and Pressure
High-pressure amination (3 atm) reduces reaction time from 48 to 24 hours but increases energy costs.
Characterization and Analytical Methods
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) typically shows a molecular ion peak at m/z 260.1 [M+H]+.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group undergoes nucleophilic substitution under alkaline conditions. Key reactions include:
Alkylation :
Reacted with alkyl halides (e.g., methyl iodide) in ethanol at 60°C to form N-alkyl derivatives.
| Reagent | Conditions | Product Yield | Reference |
|---|---|---|---|
| Methyl iodide | Ethanol, 60°C, 6h | 72% | |
| Benzyl chloride | DCM, RT, 12h | 68% |
Acylation :
Acetylated with acetic anhydride in dichloromethane (DCM) at room temperature to produce the corresponding amide .
Reductive Amination
The amine participates in reductive amination with aldehydes/ketones. A one-pot method using NaBH₄ in methanol achieved 85% yield for N-(4-methoxybenzyl) derivatives :
text1. React with p-methoxybenzaldehyde (120°C, 2h, solvent-free) 2. Reduce intermediate imine with NaBH₄ (MeOH, 1h)
Key Parameters :
-
Temperature: 120°C (imine formation) → 25°C (reduction)
-
Catalyst: None required
Coordination with Metal Ions
The pyrazole nitrogen and amine group act as ligands for transition metals. Studies show:
| Metal Salt | Complex Type | Application | Reference |
|---|---|---|---|
| CuCl₂ | Octahedral complex | Catalytic oxidation | |
| Fe(NO₃)₃ | Tridentate ligand | Magnetic materials |
Degradation Pathways
Under strong acidic or oxidative conditions:
-
Deamination : Loss of NH₂ group occurs via nitrosoamine intermediates in flow reactors (70°C, THF) .
-
Hydrolysis : The pyrazole ring remains stable, but the propane chain cleaves at pH < 2 .
Cyclization Reactions
Heating with β-ketoesters in acetic acid yields pyrazolo[1,5-a]pyrimidines :
| Cyclizing Agent | Product | Yield |
|---|---|---|
| Ethyl acetoacetate | Pyrazolo[1,5-a]pyrimidine-7-one | 64% |
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) data indicates decomposition onset at 210°C :
| Condition | Observation |
|---|---|
| < 210°C | Stable (mass loss < 1%) |
| 210–300°C | Gradual decomposition |
| > 300°C | Rapid degradation |
This compound’s reactivity is leveraged in pharmaceutical synthesis (e.g., kinase inhibitors) and materials science. Future research directions include enantioselective modifications and green chemistry applications .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that compounds similar to 3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine exhibit promising anticancer properties. The pyrazole moiety has been associated with the inhibition of various cancer cell lines, suggesting that this compound may also possess similar effects. Research focusing on the structure-activity relationship (SAR) of pyrazole derivatives highlights their potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest.
2. Neuropharmacological Effects
The compound has been investigated for its neuropharmacological effects, particularly in the context of neurodegenerative diseases. Studies have shown that pyrazole derivatives can modulate neurotransmitter systems, which may lead to therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease. The ability to cross the blood-brain barrier enhances its potential as a central nervous system (CNS) agent.
3. Anti-inflammatory Properties
Inflammation is a critical factor in many chronic diseases. Preliminary findings suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could position it as a candidate for treating inflammatory conditions.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| "Anticancer Potential of Pyrazole Derivatives" | Evaluation of various pyrazole compounds against cancer cell lines | Identified significant cytotoxicity in breast and lung cancer models |
| "Neuroprotective Effects of Pyrazole Compounds" | Investigation of neuroprotective mechanisms | Demonstrated reduced oxidative stress and neuronal apoptosis in models of neurodegeneration |
| "Anti-inflammatory Activity of Novel Pyrazole Derivatives" | Assessment of inflammatory markers in vitro | Showed decreased levels of TNF-alpha and IL-6 in treated cells |
Mechanism of Action
The mechanism of action of 3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrazole ring contributes to its overall stability and reactivity . The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their properties:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound improves metabolic stability compared to non-halogenated analogs .
- Polar Functional Groups : The nitro and trifluoroethoxy substituents in 3-[4-Nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propan-1-amine contribute to a high H-bond acceptor count (8), favoring solubility in polar solvents .
Structural Conformation and Crystallography
Isostructural compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole exhibit planar molecular conformations with perpendicular fluorophenyl orientations, influencing packing efficiency and crystallinity . Such data underscore the importance of substituent positioning in solid-state properties.
Biological Activity
3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. With the molecular formula and a molecular weight of 219.26 g/mol, it is characterized by the presence of a pyrazole ring and a fluorophenyl group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
The compound can be synthesized through the condensation of 4-fluorobenzaldehyde with propan-1-amine under basic conditions. Its structure allows for various chemical reactions, such as oxidation and reduction, making it a versatile building block in organic synthesis.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, certain pyrazole derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . The ability to inhibit biofilm formation further enhances their therapeutic potential.
Anticancer Properties
Research indicates that this compound may possess anticancer effects. A study involving multiple human cancer cell lines revealed that compounds with similar structures induced apoptosis through mechanisms such as poly(ADP-ribose) polymerase (PARP) cleavage and caspase activation . These findings suggest that this compound could be explored for its potential in cancer therapy.
Anti-inflammatory Effects
Pyrazole derivatives, including this compound, have been investigated for their anti-inflammatory properties. They have been shown to inhibit key inflammatory pathways, suggesting their utility in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorophenyl moiety enhances binding affinity, while the pyrazole ring contributes to the compound's stability and reactivity.
Comparative Analysis
In comparison to similar compounds, such as 3-(4-fluorophenyl)propan-1-amine and 4-(4-fluorophenyl)-1H-pyrazole, this compound exhibits distinct biological activities due to the presence of the pyrazole ring which may enhance its efficacy in various biological assays .
Case Studies
A case study involving the evaluation of several pyrazole derivatives highlighted the significant antiproliferative effects observed in cancer cell lines. The study reported that increasing substituent bulk at specific positions on the pyrazole ring influenced biological activity, with certain compounds demonstrating enhanced effects on cell viability and proliferation rates .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis of pyrazole-amine derivatives typically involves condensation reactions. For example, analogous compounds (e.g., N-cyclopropyl-pyrazol-4-amine derivatives) are synthesized by reacting iodopyrazole intermediates with amines in the presence of cesium carbonate (base) and copper(I) bromide (catalyst) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours . Standardization requires monitoring reaction progress via TLC or HPLC, optimizing solvent polarity (e.g., DMSO for solubility), and isolating products via liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography (e.g., ethyl acetate/hexane gradients) .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze and NMR spectra to confirm proton environments (e.g., fluorophenyl aromatic protons at δ 7.0–7.5 ppm) and carbon assignments .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ peaks) with an accuracy of <5 ppm .
- Melting Point Analysis : Compare observed melting points (e.g., 104–107°C for related compounds) with literature values to assess purity .
Q. What preliminary structure-activity relationship (SAR) studies are feasible for this compound?
- Methodological Answer : Conduct substituent variation experiments:
- Replace the 4-fluorophenyl group with other aryl groups (e.g., chlorophenyl, nitrophenyl) to assess electronic effects on biological activity .
- Modify the propan-1-amine chain length or substituents (e.g., methylthio or morpholinomethyl groups) to evaluate steric and solubility impacts .
Advanced Research Questions
Q. How can catalytic systems be optimized to improve yields in the synthesis of this compound?
- Methodological Answer : Screen alternative catalysts (e.g., CuI vs. CuBr) and bases (e.g., KCO vs. CsCO) to enhance reaction efficiency. For example, copper(I) bromide in DMSO at 35°C achieved 17.9% yield for a related pyrazole-amine, but microwave-assisted synthesis or palladium catalysts might reduce reaction time and improve yields .
Q. What crystallographic techniques are critical for resolving structural ambiguities in derivatives of this compound?
- Methodological Answer : Perform single-crystal X-ray diffraction to determine bond angles, torsion angles, and packing interactions. For example, triclinic crystal systems (space group ) with unit cell parameters (e.g., Å, Å) can resolve steric clashes in aryl-substituted pyrazoles . Use SHELX or Olex2 software for refinement, targeting -factors <0.05 .
Q. How can conflicting biological activity data between in vitro and in vivo assays be systematically addressed?
- Methodological Answer :
- Dose-Response Analysis : Compare IC values (in vitro) with pharmacokinetic parameters (e.g., bioavailability, half-life) in animal models .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may explain discrepancies .
- Statistical Validation : Apply randomized block designs with split-split plots to account for variables like harvest time or rootstock effects in biological testing .
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains).
- QSAR Modeling : Train models on datasets of pyrazole derivatives with known IC values, incorporating descriptors like logP, polar surface area, and H-bond donors .
Notes
- Contradictions : reports low yields (17.9%) for analogous syntheses, suggesting a need for optimization, while implies higher yields are achievable with morpholine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
